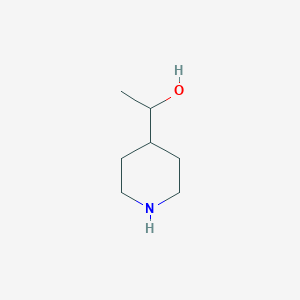

1-(4-Pipéridyl)éthanol

Vue d'ensemble

Description

1-(4-Piperidyl)ethanol is an organic compound that features a piperidine ring substituted with an ethanol group at the 1-position. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both a piperidine ring and an ethanol group in its structure makes it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

1-(4-Piperidyl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is a precursor in the synthesis of drugs that target the central nervous system, including analgesics and antipsychotics.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

Target of Action

1-(4-Piperidyl)ethanol is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .

Mode of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action depending on the specific derivative and its targets .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways due to their presence in more than twenty classes of pharmaceuticals .

Pharmacokinetics

It’s known that ethanol can alter the pharmacokinetics of other drugs primarily by changing the rate and extent of absorption .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting diverse effects depending on the specific derivative and its targets .

Action Environment

It’s known that ethanol can undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives, which 1-(4-Piperidyl)ethanol is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the piperidine derivative.

Cellular Effects

It is known that ethanol, a related compound, can disrupt the physical structure of almost any type of membrane, including the plasma membrane and membranes of cell organelles .

Molecular Mechanism

Piperidine derivatives are known to be involved in various biological processes, including enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ethanol, a related compound, is metabolized through complex catabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Piperidyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Piperidyl)ethanol may involve the catalytic hydrogenation of 4-piperidone over a suitable catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under mild conditions, making it suitable for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Piperidyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form 1-(4-Piperidyl)methanol using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(4-Piperidyl)ethanone.

Reduction: 1-(4-Piperidyl)methanol.

Substitution: 1-(4-Piperidyl)ethyl chloride.

Comparaison Avec Des Composés Similaires

1-(4-Piperidyl)ethanol can be compared with other piperidine derivatives such as:

Piperidine: A simple six-membered ring with one nitrogen atom, used as a building block in organic synthesis.

4-Piperidone: A ketone derivative of piperidine, used as an intermediate in the synthesis of various pharmaceuticals.

1-(4-Piperidyl)methanol: A reduced form of 1-(4-Piperidyl)ethanol, with a methanol group instead of an ethanol group.

Uniqueness: 1-(4-Piperidyl)ethanol is unique due to the presence of both a piperidine ring and an ethanol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

1-(4-Piperidyl)ethanol, an organic compound featuring a piperidine ring with an ethanol group, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

1-(4-Piperidyl)ethanol is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 115.23 g/mol

- CAS Number : 6457-48-3

The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules, particularly those targeting the central nervous system (CNS) .

1-(4-Piperidyl)ethanol exhibits its biological effects primarily through interactions with various neurotransmitter systems. The following points summarize its mechanisms:

- Enzyme Interaction : This compound is involved in studying enzyme mechanisms and has been shown to affect various biochemical pathways due to its structural properties .

- Pharmacological Targets : Piperidine derivatives, including 1-(4-Piperidyl)ethanol, interact with multiple receptor types, influencing neurotransmitter release and modulation. This includes potential interactions with opioid receptors, which may affect analgesic pathways .

- Cellular Effects : The presence of the ethanol moiety can disrupt cellular membranes, impacting cell signaling and function .

Biological Activities

1-(4-Piperidyl)ethanol has been studied for several biological activities:

- Analgesic Properties : Research indicates that piperidine derivatives can exhibit analgesic effects, potentially making them useful in pain management therapies. This is particularly relevant in the context of opioid receptor modulation .

- Antipsychotic Potential : As a precursor for drugs targeting CNS disorders, this compound may contribute to the development of antipsychotic medications .

- Neuroprotective Effects : Some studies suggest that compounds with piperidine structures may have neuroprotective properties, although further research is needed to elucidate these effects fully.

Case Studies and Experimental Data

Several studies have explored the biological activity of 1-(4-Piperidyl)ethanol and related compounds:

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Piperidyl)ethanol is influenced by its structure:

- Absorption : The ethanol group may enhance solubility and absorption rates.

- Metabolism : Similar to ethanol, it may undergo metabolic pathways involving cytochrome P450 enzymes, affecting its bioavailability and duration of action .

- Distribution : The compound's lipophilicity allows for significant distribution throughout body tissues, particularly in the CNS.

Future Directions

Research into 1-(4-Piperidyl)ethanol continues to expand:

- Drug Development : Ongoing studies aim to develop new therapeutic agents based on its structure for treating CNS disorders.

- Mechanistic Studies : Further exploration of its interaction with various receptors will clarify its potential roles in pharmacotherapy.

Propriétés

IUPAC Name |

1-piperidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJKRLGXVKYIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320478 | |

| Record name | 1-piperidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-48-3 | |

| Record name | 6457-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-piperidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.